molecular formula C24H13NO6S2 B3883577 (5-{[5-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

(5-{[5-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No.: B3883577
M. Wt: 475.5 g/mol
InChI Key: UPTAZTPNSDPSBK-VCHYOVAHSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an anthracene moiety (a three-ring aromatic system), a furan ring (a five-membered ring with oxygen), a thiazolidine ring (a five-membered ring with nitrogen and sulfur), and a carboxylic acid group. These functional groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The anthracene moiety would contribute to the planarity of the molecule, while the furan and thiazolidine rings could introduce some three-dimensionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple aromatic rings in this compound suggests that it would be relatively nonpolar and insoluble in water. The carboxylic acid group could form hydrogen bonds, which would increase its solubility in polar solvents .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its interactions with biological systems, given the biological activity of similar compounds .

Properties

IUPAC Name

2-[(5E)-5-[[5-(9,10-dioxoanthracen-1-yl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13NO6S2/c26-19(27)11-25-23(30)18(33-24(25)32)10-12-8-9-17(31-12)15-6-3-7-16-20(15)22(29)14-5-2-1-4-13(14)21(16)28/h1-10H,11H2,(H,26,27)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTAZTPNSDPSBK-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=C(O4)C=C5C(=O)N(C(=S)S5)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=C(O4)/C=C/5\C(=O)N(C(=S)S5)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-{[5-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

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